molecular formula C21H22BrFN2O4 B5190855 ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate

ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate

Cat. No.: B5190855
M. Wt: 465.3 g/mol
InChI Key: SWLXOHLGHVFOLI-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a bromomethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions with water.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of methyl derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate
  • Methyl 3-bromo-4-methoxybenzoate
  • 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester

Uniqueness

Ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate is unique due to the presence of both a fluorophenyl group and a piperazine ring, which confer specific electronic and steric properties. These features make it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN2O4/c1-3-29-21(27)25-10-8-24(9-11-25)18-6-4-15(13-17(18)23)20(26)14-5-7-19(28-2)16(22)12-14/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLXOHLGHVFOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)OC)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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